molecular formula C12H23NO4 B3390661 tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate CAS No. 1169755-07-0

tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate

Cat. No.: B3390661
CAS No.: 1169755-07-0
M. Wt: 245.32 g/mol
InChI Key: TYBXSYZOEHPNBQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and an oxan-4-yl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method includes the reaction of tert-butyl carbamate with 2-hydroxyethyl oxan-4-yl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and properties.

Comparison with Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Comparison: tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-10(8-14)9-4-6-16-7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBXSYZOEHPNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169755-07-0
Record name tert-butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate
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tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate
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tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate
Reactant of Route 6
tert-Butyl N-[2-hydroxy-1-(oxan-4-yl)ethyl]carbamate

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